Sodium cholesteryl sulfate

Description

Ubiquitous Presence and Distribution of Sodium Cholesteryl Sulfate (B86663) in Tissues and Body Fluids

Cholesteryl sulfate is recognized as one of the most abundant sterol sulfates in the human body. ncats.ioresearchgate.net Its presence is not confined to a specific location but is widespread, highlighting its importance in systemic and local biological functions. frontiersin.orgahajournals.org

Sodium cholesteryl sulfate is a significant sterol sulfate found in human plasma, with concentrations that are comparable to dehydroepiandrosterone (B1670201) (DHEA) sulfate, another prevalent steroid sulfate. nih.govncats.io Its levels in human blood, specifically within platelets and red blood cells, are notable. nih.gov Research indicates that the concentration of cholesteryl sulfate in the bloodstream ranges from 1.3 to 2.6 μg/mL. mdpi.comresearchgate.net In platelets, the concentration has been reported to be between 164 to 512 pmol/mL, making up about 1% of the total cellular content. mdpi.comnih.gov Furthermore, studies have shown the cholesterol sulfate content in control platelets to be approximately 566±62 pmol/10⁹ platelets. ahajournals.org This compound is a normal component of both red blood cells and platelets, where it contributes to membrane stability and function. ncats.ioahajournals.org For instance, it helps protect red blood cells from osmotic lysis. nih.govncats.io

Table 1: Circulating Levels of Cholesteryl Sulfate

| Component | Concentration |

|---|---|

| Human Blood | 1.3 to 2.6 μg/mL mdpi.comresearchgate.net |

| Human Plasma | 2 to 6 μmol/L ahajournals.org |

| Human Platelets | 164 to 512 pmol/mL mdpi.comnih.gov |

| Control Platelets | 566±62 pmol/10⁹ platelets ahajournals.org |

Beyond its presence in the blood, this compound is distributed across a wide array of tissues and is found in various biological fluids. researchgate.netnih.gov It is a significant lipid component in the skin, adrenal glands, liver, lungs, and brain. ahajournals.orgnih.gov The compound is also found in the uterine endometrium, intestine, and kidneys. nih.gov Additionally, it is present in bodily fluids such as bile, seminal plasma, and urine. nih.govnih.gov In the skin, cholesteryl sulfate plays a crucial role in the epidermal barrier and the process of desquamation. ncats.iogerli.com Its concentration is highest in the granular layer of the epidermis and decreases in the outermost layer, the stratum corneum. wikipedia.org The liver and intestines are primary sites for cholesterol metabolism, and cholesteryl sulfate is involved in these processes. nih.govnih.gov The presence of cholesteryl sulfate in the adrenal glands suggests a role as a potential precursor for steroid hormones. ahajournals.org

Historical Context of this compound Research and Identification

The identification of cholesterol itself dates back to 1769 when François Poulletier de la Salle first isolated it from gallstones. wikipedia.org It was later named "cholesterine" in 1815 by Michel Eugène Chevreul. gerli.comwikipedia.org The discovery of its sulfated form, cholesteryl sulfate, came much later. Initial observations of cholesteryl sulfate in humans were reported in the mid-20th century. ahajournals.org Early research identified it as a significant component of red blood cells and noted its presence in various tissues. ahajournals.orggerli.com Tandem mass spectrometry has been a key technique in the identification and confirmation of cholesterol sulfate in tissue samples, distinguishing it from other lipids. nih.gov Over the years, research has evolved from simple identification to understanding its multifaceted regulatory roles in the body, including its function in cell membrane stabilization, signal transduction, and various metabolic pathways. nih.govcaymanchem.com

Structure

2D Structure

3D Structure of Parent

Properties

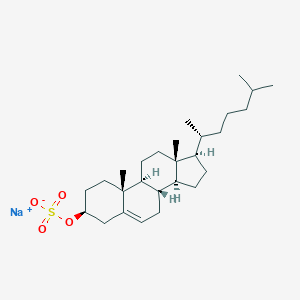

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of Sodium Cholesteryl Sulfate

Enzymatic Pathways of Sodium Cholesteryl Sulfate (B86663) Synthesis

The synthesis of sodium cholesteryl sulfate is dependent on a cascade of enzymatic reactions that ensure the availability of an activated sulfate donor and its efficient transfer to the cholesterol molecule.

Role of Sulfotransferase (SULT) Enzymes

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to a substrate, in this case, cholesterol. oup.com This sulfonation process is critical for regulating the biological activity of various endogenous and exogenous compounds. aston.ac.uk

The primary enzyme responsible for the sulfation of cholesterol in humans is Sulfotransferase 2B1b (SULT2B1b). oup.comnih.gov This enzyme exhibits a high affinity and specificity for cholesterol, converting it into cholesterol sulfate. frontiersin.org SULT2B1b is expressed in various tissues, including the skin, placenta, and liver, highlighting the widespread importance of cholesterol sulfation. frontiersin.orgnih.gov The activity of SULT2B1b is a key determinant of the balance between cholesterol and cholesterol sulfate levels, which is crucial for maintaining cellular homeostasis. oup.com

Beyond cholesterol, SULT2B1b also plays a role in the sulfation of cholesterol-oxygenated derivatives known as oxysterols. frontiersin.org Research has shown that genetic variations in the SULT2B1b gene can lead to altered enzyme activity, potentially impacting cholesterol metabolism and contributing to certain pathological conditions. oup.com

Table 1: Substrates of SULT2B1b

| Substrate | Significance |

|---|---|

| Cholesterol | Primary substrate; conversion to cholesterol sulfate is crucial for various physiological processes. nih.govfrontiersin.org |

| Oxysterols | Including 5α,6α-epoxycholesterol, 5β,6β-epoxycholesterol, 7-ketocholesterol, 24-hydroxycholesterol, and 25-hydroxycholesterol (B127956); sulfation regulates their biological activities. frontiersin.org |

| Pregnenolone (B344588) | A neurosteroid and precursor to other steroid hormones. frontiersin.org |

| Dehydroepiandrosterone (B1670201) (DHEA) | A precursor to sex hormones and a neurosteroid. frontiersin.org |

The SULT2B1 gene produces two isoforms, SULT2B1a and SULT2B1b, through the use of different first exons. frontiersin.org This results in the two enzymes having different N-terminal regions, which influences their substrate specificity. frontiersin.org While SULT2B1b preferentially sulfates cholesterol, SULT2B1a shows a higher affinity for pregnenolone. frontiersin.orgmdpi.comnih.gov Both isoforms can sulfate dehydroepiandrosterone (DHEA). mdpi.com The differential expression and substrate preferences of these two isoforms suggest they have distinct physiological roles. frontiersin.org

Table 2: Comparison of SULT2B1 Isoforms

| Feature | SULT2B1b | SULT2B1a |

|---|---|---|

| Primary Substrate | Cholesterol frontiersin.orgmdpi.com | Pregnenolone frontiersin.orgmdpi.com |

| Other Substrates | Pregnenolone, DHEA, Oxysterols frontiersin.org | DHEA mdpi.com |

| Genetic Origin | SULT2B1 gene, alternative first exon frontiersin.org | SULT2B1 gene, alternative first exon frontiersin.org |

| Key Structural Difference | N-terminus region frontiersin.org | N-terminus region frontiersin.org |

Sulfotransferase 2A1 (SULT2A1), also known as DHEA sulfotransferase, is the primary enzyme responsible for the sulfation of DHEA in the liver and adrenal glands. nih.govuniprot.org While SULT2B1 isoforms can also sulfate DHEA, SULT2A1 is considered the key player in maintaining the circulating levels of DHEA sulfate (DHEAS), one of the most abundant steroid hormones in the human body. nih.govnih.gov SULT2A1 has a broad substrate specificity and can also sulfate other steroids and xenobiotics. uniprot.orgnih.gov The regulation of SULT2A1 activity is crucial for steroid homeostasis. nih.gov

Activation of Inorganic Sulfate for Sulfonation

Before cholesterol can be sulfated, inorganic sulfate must be activated into a high-energy donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). aston.ac.uknih.gov This activation process is a prerequisite for all sulfonation reactions in the body and involves a two-step enzymatic pathway. mdpi.comfrontiersin.org

The activation of inorganic sulfate is carried out by a bifunctional enzyme complex known as PAPS synthase (PAPSS). mdpi.comnih.gov In humans, this complex contains two distinct enzymatic activities: ATP sulfurylase (ATPS) and APS kinase. mdpi.comfrontiersin.org

The process begins with the ATPS domain catalyzing the reaction of ATP and inorganic sulfate to form adenosine (B11128) 5′-phosphosulfate (APS) and pyrophosphate. frontiersin.orgnih.gov In the second step, the APS kinase domain of the PAPSS complex phosphorylates APS at the 3' position, using another molecule of ATP, to produce PAPS. frontiersin.orgnih.gov PAPS then serves as the universal sulfonate donor for all sulfotransferase enzymes, including SULT2B1b, to carry out the sulfation of their respective substrates. oup.comaston.ac.uk The availability of PAPS can be a rate-limiting factor for sulfonation reactions, and the activity of the PAPSS complex is therefore tightly regulated. nih.gov

Enzymatic Hydrolysis and Desulfation of this compound

The removal of the sulfate group from this compound, a process known as desulfation or hydrolysis, is a key step in its metabolic pathway. This reaction is catalyzed by the enzyme steroid sulfatase and is integral to maintaining cellular homeostasis, especially within the epidermis.

Steroid sulfatase (STS) is a microsomal enzyme that facilitates the hydrolysis of various sulfated steroids, including dehydroepiandrosterone sulfate (DHEA-S), estrone sulfate, and pregnenolone sulfate, converting them into their unconjugated forms. wikipedia.org In the context of this compound, STS catalyzes its conversion back to cholesterol. taylorandfrancis.comtaylorandfrancis.com This enzymatic activity is crucial for preventing the accumulation of cholesteryl sulfate. taylorandfrancis.com A deficiency in STS activity leads to the accumulation of sulfated products like DHEA-S and cholesterol sulfate. taylorandfrancis.com

The STS enzyme is encoded by the STS gene, located on the X chromosome. wikipedia.orgtaylorandfrancis.com A congenital deficiency of this enzyme results in X-linked ichthyosis, a skin disorder characterized by the accumulation of cholesterol sulfate in the stratum corneum, leading to abnormal scaling. wikipedia.orgtaylorandfrancis.com

In the epidermis, the synthesis and hydrolysis of this compound are spatially and functionally linked in a process known as the 'cholesterol sulfate cycle'. nih.govresearchgate.net This cycle plays a pivotal role in regulating epidermal differentiation, barrier function, and desquamation. nih.govnih.gov

Cholesterol sulfotransferase (SULT2B1b), the enzyme responsible for synthesizing cholesterol sulfate, is predominantly active in the lower, nucleated layers of the epidermis. nih.gov As keratinocytes differentiate and move towards the outer layers, the concentration of cholesterol sulfate increases. nih.gov Conversely, the activity of steroid sulfatase (STS) is highest in the outer epidermis, particularly the stratum corneum. nih.gov Here, STS hydrolyzes cholesterol sulfate back into cholesterol. nih.gov This dynamic interplay between sulfation in the lower epidermis and desulfation in the outer epidermis constitutes the cholesterol sulfate cycle. nih.govresearchgate.net Disruption of this cycle, as seen in X-linked ichthyosis where STS is deficient, leads to an excess of cholesterol sulfate in the stratum corneum, impairing the permeability barrier and causing abnormal desquamation. nih.gov

Regulation of this compound Biosynthesis and Metabolism

The biosynthesis and metabolism of this compound are tightly regulated to maintain appropriate levels of this molecule for cellular function. A key regulatory point is the expression and activity of the enzyme cholesterol sulfotransferase SULT2B1b.

The expression of SULT2B1b is influenced by various metabolic states. nih.gov Research has shown that the expression of SULT2B1b in the liver is induced in obese mice and during the transition from a fasted to a fed state. nih.gov This suggests a physiological relevance for the regulation of SULT2B1b in response to metabolic changes. nih.gov Furthermore, studies have indicated that SULT2B1b and its product, cholesterol sulfate, can inhibit gluconeogenesis, the process of generating glucose, by targeting the transcription factor hepatocyte nuclear factor 4α (HNF4α). nih.gov

The vitamin D receptor has also been shown to play a role in the regulation of SULT2B1b expression. In human prostate cancer cells, the hormonally active form of vitamin D, calcitriol, and its analogs can induce SULT2B1b mRNA and protein levels. nih.gov This induction is mediated by the ligand-activated vitamin D receptor binding to a specific DNA element in the SULT2B1 promoter. nih.gov

Interaction with Gut Microbiota in this compound Metabolism

Recent research has highlighted the significant role of the gut microbiota in the metabolism of cholesterol and its derivatives, including this compound. cornell.edumicrobiomepost.com The gut microbiome can influence host cholesterol levels through various mechanisms, including the direct conversion of cholesterol. nih.govnih.gov

Certain species of gut bacteria have been identified as being capable of converting dietary cholesterol into cholesterol sulfate. cornell.edumicrobiomepost.com This bacterial production of cholesterol sulfate adds to the host's pool of this molecule, which is also produced endogenously in human tissues. cornell.edu One of the key bacterial genera implicated in this conversion is Bacteroides. cornell.edumicrobiomepost.com Studies in mice have shown that Bacteroides can metabolize cholesterol and contribute to the regulation of blood cholesterol levels. microbiomepost.com The cholesterol sulfate produced by these gut microbes can be absorbed into the host's circulation. microbiomepost.com

Further research has identified that Bacteroides thetaiotaomicron possesses the necessary enzymatic machinery for this conversion. nih.gov The genome of this bacterium encodes for a steroid sulfotransferase, as well as ATP sulfurylase and APS kinase, which are required to produce the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov This allows the bacterium to transfer a sulfate group to cholesterol, forming cholesterol sulfate. nih.gov The interaction between dietary cholesterol and the gut microbiota, leading to the production of cholesterol sulfate, is an area of active investigation with potential implications for human health and development. cornell.edu

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Function | Cellular Location |

| Cholesterol Sulfotransferase 2B1b | SULT2B1b | Catalyzes the sulfation of cholesterol to form cholesteryl sulfate. nih.gov | Cytosol |

| Steroid Sulfatase | STS | Catalyzes the hydrolysis (desulfation) of cholesteryl sulfate to cholesterol. taylorandfrancis.comtaylorandfrancis.com | Endoplasmic Reticulum wikipedia.org |

Table 2: Research Findings on the Regulation and Function of this compound Metabolism

| Research Area | Key Finding | Model System | Reference |

| Epidermal Homeostasis | The "cholesterol sulfate cycle," involving the synthesis of cholesteryl sulfate by SULT2B1b in lower epidermis and its hydrolysis by STS in the outer epidermis, is crucial for skin barrier function and desquamation. | Human Epidermis | nih.govresearchgate.net |

| Metabolic Regulation | SULT2B1b expression is induced in the liver during obesity and the transition from a fasted to fed state. | Obese Mice | nih.gov |

| Gene Regulation | The vitamin D receptor induces the expression of SULT2B1b in prostate cancer cells. | Human Prostate Cancer Cells | nih.gov |

| Gut Microbiota | The gut bacterium Bacteroides thetaiotaomicron can convert cholesterol to cholesteryl sulfate. | Germ-free Mice | nih.gov |

Modulation of Host Intestinal Metabolism

This compound, the sodium salt of cholesteryl sulfate (CS), plays a significant role in modulating the metabolic activities within the host's intestine. This compound is endogenously produced in intestinal epithelial cells, where it is catalyzed by the enzyme hydroxysteroid sulfotransferase 2B1 (SULT2B1). nih.govnih.gov Its presence in the gut is crucial for maintaining mucosal integrity, regulating inflammatory responses, and influencing lipid and cholesterol homeostasis. nih.govnih.gov

Regulation of Intestinal Cholesterol Biosynthesis

A primary function of cholesteryl sulfate in the intestine is the regulation of local cholesterol synthesis, which is vital for the repair and rapid turnover of the intestinal mucosal barrier. nih.govresearchgate.net In cases of intestinal inflammation, such as ulcerative colitis, the expression of SULT2B1 and the levels of both cholesterol and cholesteryl sulfate are significantly increased in the inflamed tissues. nih.govnih.gov

Research has elucidated a specific molecular pathway through which CS exerts this effect. Cholesteryl sulfate binds to the Niemann-Pick type C2 (NPC2) protein within colonic epithelial cells. nih.govnih.govresearchgate.net This binding action is thought to competitively inhibit the normal trafficking of cholesterol, signaling a state of low intracellular cholesterol. This perceived deficiency triggers the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a key transcription factor that governs cholesterol biosynthesis. nih.govresearchgate.net The activated SREBP2 then moves to the nucleus and upregulates the expression of genes involved in the cholesterol synthesis pathway. nih.gov This promotion of endogenous cholesterol production is critical for healing the mucosal barrier and maintaining intestinal stem cell proliferation, thereby alleviating conditions like colitis. nih.govnih.gov

Studies using the human colon adenocarcinoma cell line HT-29 have provided quantitative evidence of this mechanism. Treatment with cholesteryl sulfate leads to a significant upregulation of genes in the steroid biosynthesis pathway.

| Gene Symbol | Gene Name | Function in Cholesterol Biosynthesis | Reported Effect of CS Treatment |

|---|---|---|---|

| HMGCS1 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 1 | Early step in cholesterol synthesis | Upregulated |

| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 (Squalene synthase) | Catalyzes the first committed step in sterol biosynthesis | Upregulated |

| SQLE | Squalene Epoxidase | A key rate-limiting enzyme in the pathway | Upregulated |

| LSS | Lanosterol Synthase | Catalyzes the cyclization of (S)-2,3-epoxysqualene | Upregulated |

Influence on Intestinal Lipid Absorption and Inflammation

Beyond cholesterol synthesis, the SULT2B1/CS axis also impacts broader intestinal lipid metabolism and inflammation. Studies involving the genetic deletion of the Sult2b1 gene in mice have revealed that its absence can protect against high-fat diet-induced obesity and insulin (B600854) resistance. nih.govnih.gov This protective effect is partly attributed to a suppression of intestinal dietary lipid absorption, suggesting that cholesteryl sulfate is involved in the normal process of lipid uptake from the gut. nih.govnih.gov

Furthermore, cholesteryl sulfate plays a direct role in mitigating intestinal inflammation. It is produced predominantly by intestinal epithelial cells near the gut lumen. nih.gov In conditions of mucosal injury, such as that induced by dextran (B179266) sodium sulfate (DSS), a lack of CS leads to worsened colitis, with increased infiltration of neutrophils and higher levels of inflammatory cytokines. nih.gov The anti-inflammatory action of CS is mediated by its ability to inhibit DOCK2, a Rac activator, in neutrophils. nih.govelsevierpure.com By suppressing DOCK2, CS limits the excessive recruitment and activation of these immune cells at the site of injury, thereby preventing exacerbated inflammation and tissue damage. nih.govnih.gov Dietary supplementation with CS has been shown to ameliorate the effects of both acute and chronic colitis in mouse models. nih.govresearchgate.net

Physiological Roles and Cellular Mechanisms of Sodium Cholesteryl Sulfate

Membrane Homeostasis and Biophysical Implications

A primary function of sodium cholesteryl sulfate (B86663) in cell membranes is its stabilizing effect. ncats.iomdpi.comnih.govhmdb.ca It contributes to the structural integrity of the membrane, helping to maintain its barrier function. mdpi.com The presence of the charged sulfate group at the water-lipid interface helps to organize the lipid bilayer. mdpi.com Studies using synthetic membrane models composed of DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) have demonstrated that the inclusion of sodium cholesteryl sulfate reduces the passive permeability of the membrane to water. nih.gov This reduction in permeability is indicative of a more stable and less dynamic membrane structure.

A well-documented example of its stabilizing capacity is the protection of erythrocytes (red blood cells) from osmotic lysis. ncats.iomdpi.comnih.govhmdb.ca By integrating into the erythrocyte membrane, this compound enhances its rigidity and structural resilience. medchemexpress.com This reinforcement helps the cell withstand osmotic stress, preventing it from rupturing when exposed to hypotonic environments. medchemexpress.com This function highlights its role as a physiological stabilizer of cell membranes. medchemexpress.com

The influence of this compound on membrane fluidity is complex and appears to depend on the specific lipid environment. Research on stratum corneum (SC) lipid models suggests that a higher ratio of cholesterol sulfate to cholesterol leads to an increase in membrane fluidity. nih.gov In these models, cholesterol sulfate primarily affects the sterol components and, with its bulky sulfate headgroup, may introduce packing defects that loosen the lipid structure. nih.gov

Table 1: Research Findings on the Biophysical Effects of this compound on Model Membranes

| Biophysical Property | Model System | Observation | Reference(s) |

|---|---|---|---|

| Membrane Fluidity | Stratum Corneum Lipid Model | Increased fluidity with a higher CholS/Cholesterol ratio. | nih.gov |

| Membrane Fluidity | Cholesterol-Poor Biomimetic Model | Slight decrease in fluidity (increased anisotropy) with higher CholS content. | mdpi.comnih.gov |

| Membrane Fluidity | Cholesterol-Rich Biomimetic Model | Negligible effect on fluidity. | mdpi.comnih.gov |

| Membrane Organization | Biomimetic Models | Overall increasing ordering effect on membrane organization. | mdpi.comnih.gov |

| Water Permeability | DPhPC Droplet Interface Bilayer | Reduced passive water permeability. | nih.gov |

It is generally accepted that cholesterol sulfate is not uniformly distributed throughout the cell membrane but is often confined to specific microdomains. mdpi.com Evidence suggests it is particularly located within sphingolipid-cholesterol-rich domains, commonly known as lipid rafts. mdpi.com These domains act as platforms for organizing cellular processes, including signal transduction. mdpi.com The incorporation of cholesterol sulfate into these rafts influences their organization and surface potential, which can in turn modulate the function of proteins and receptors residing within these domains. mdpi.com

Stabilizing Role in Cell Membranes

Cell Adhesion and Cell-Cell Interactions

This compound is involved in membrane-driven processes that mediate the interaction between cells. ncats.iomdpi.com It plays a role in cell adhesion, a fundamental process for the formation and maintenance of tissues. mdpi.comnih.gov For example, it is present in platelet membranes and supports platelet adhesion, a critical step in hemostasis. ncats.iohmdb.camedchemexpress.com

Table 2: Documented Physiological Roles of this compound

| Physiological Role | Cell/Tissue Context | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Membrane Stabilization | General Cell Membranes | Enhances structural integrity and resilience. | ncats.iomdpi.comnih.govhmdb.ca |

| Erythrocyte Protection | Red Blood Cells | Protects against osmotic lysis by increasing membrane rigidity. | mdpi.comhmdb.camedchemexpress.com |

| Cell Adhesion | Platelets, Epidermis | Supports platelet adhesion; regulates epidermal cell adhesion. | ncats.ionih.govmdpi.commedchemexpress.com |

| Epidermal Differentiation | Keratinocytes | Induces genes involved in the development of the skin barrier. | caymanchem.comhmdb.ca |

In the epidermis, this compound has a well-established role in cell adhesion. ncats.iomdpi.comnih.gov It is involved in the regulation of keratinocyte differentiation and the formation of the epidermal barrier. caymanchem.comhmdb.ca Its function in epidermal cell adhesion is partly mediated through its ability to regulate the activity of certain serine proteases that are involved in the turnover of cell adhesion structures. ncats.ionih.govhmdb.ca

Sperm Capacitation and Sperm-Egg Interaction

This compound is a natural and crucial constituent of human spermatozoa, where it plays a pivotal role in the processes of sperm maturation and capacitation. sigmaaldrich.comsigmaaldrich.cn Capacitation is a series of physiological changes that sperm must undergo in the female reproductive tract to become competent to fertilize an egg. During epididymal transit, cholesterol sulfate accumulates in the sperm plasma membrane, particularly in the head and midpiece regions, overlying the acrosome. nih.govpnas.orgresearchgate.net

In this location, cholesterol sulfate is thought to act as a membrane stabilizer and an enzyme inhibitor, preventing premature capacitation and acrosome reaction. nih.govresearchgate.netnih.gov A prevailing hypothesis suggests that the removal of the sulfate group from cholesterol by sterol sulfatases present in the female reproductive tract is a key triggering event for capacitation. nih.govpnas.org This desulfation event is believed to initiate a cascade of events that destabilizes the sperm membrane, increases its fluidity, and ultimately leads to the acrosome reaction, a necessary step for the sperm to penetrate the zona pellucida of the ovum. nih.govpnas.orgoup.com Blocking the removal of cholesterol from the sperm membrane with excess cholesterol-3-sulphate has been shown to inhibit the signaling pathways that lead to capacitation. oup.com

Membrane Fusion Processes

The structure of this compound, with its hydrophilic sulfate group and hydrophobic cholesterol body, allows it to integrate into and stabilize biological membranes. mdpi.com This stabilizing property has been shown to inhibit certain membrane fusion events. A notable example is its ability to potently inhibit the fusion of the Sendai virus with both erythrocyte membranes and artificial liposomal membranes. mdpi.comnih.gov

It is proposed that the ability of cholesterol sulfate to alter the physical properties of membranes, such as increasing the temperature required for the transition from a bilayer to a hexagonal phase, contributes to its function as a membrane stabilizer and an inhibitor of membrane fusion. nih.gov This inhibitory role in membrane fusion is consistent with its function in preventing the premature acrosome reaction in sperm, which is itself a programmed membrane fusion event.

Signal Transduction and Cellular Signaling Pathways

This compound is an active participant in cellular signaling, influencing key pathways that regulate a variety of cellular functions. medchemexpress.comcymitquimica.com Its regulatory roles are primarily executed through the modulation of specific protein kinases and lipid kinases, which are central components of intracellular signaling networks.

Regulation of Protein Kinase C (PKC) Isoforms

A significant aspect of this compound's signaling function is its ability to regulate the activity of multiple protein kinase C (PKC) isoforms. medchemexpress.commedchemexpress.cnmedchemexpress.com It has been identified as an activator for several PKC iso-enzymes, with a particular emphasis on the novel PKC isoforms ε, η, and ζ. targetmol.comtebubio.comclinisciences.comglpbio.com

The activation of the eta isoform of protein kinase C (PKCη) by this compound is a well-documented event, especially within epidermal cells. medchemexpress.comglpbio.comnih.gov PKCη is predominantly expressed in epithelial tissues and is closely associated with the process of keratinocyte differentiation. medchemexpress.comnih.gov

Research has shown that this compound is a potent activator of PKCη, even more so than the combination of phosphatidylserine (B164497) and phorbol (B1677699) esters, which are standard laboratory activators of PKC. mdpi.com In the presence of this compound, the ability of phorbol esters to further enhance PKCη activity is only weak. nih.gov This activation of PKCη is a critical step in squamous cell differentiation, as the enzyme goes on to phosphorylate structural proteins, contributing to the formation of the cornified envelope, a key feature of the skin barrier. mdpi.com

Table 2: PKC Isoforms Activated by this compound This interactive table details the specific Protein Kinase C (PKC) isoforms that are activated by this compound.

| PKC Isoform | Cell/System Type | Effect | References |

| PKCη (eta) | Epidermal Cells / Keratinocytes | Strong Activation | medchemexpress.commdpi.comglpbio.comnih.gov |

| PKCε (epsilon) | Purified recombinant materials | Activation | targetmol.comtebubio.comclinisciences.comglpbio.com |

| PKCζ (zeta) | Purified recombinant materials | Activation | targetmol.comtebubio.comclinisciences.com |

| PKCδ (delta) | Purified recombinant materials | Activation | nih.gov |

Modulation of Phosphoinositide 3-Kinase (PI3K) Specificity and Activation

In addition to its effects on the PKC family, this compound also modulates the activity and specificity of Phosphoinositide 3-Kinase (PI3K). medchemexpress.commedchemexpress.cnmedchemexpress.com The PI3K pathway is fundamental to many cellular processes, including cell growth, proliferation, and survival. The primary function of PI3K is to phosphorylate the 3'-hydroxyl group of phosphoinositides.

This compound has been shown to enhance the substrate selectivity of PI3K. nih.gov Specifically, it increases the kinase's preference for phosphatidylinositol 4,5-bisphosphate (PI-4,5-P2) as a substrate. nih.gov By promoting the phosphorylation of PI-4,5-P2, it ensures the efficient generation of the critical second messenger phosphatidylinositol 3,4,5-trisphosphate (PI-3,4,5-P3), thereby maintaining the fidelity of this vital signaling pathway. nih.gov

Role as an Endogenous Ligand for Retinoic Acid-Related Orphan Receptor α (RORα)

This compound is recognized as a natural, endogenous ligand for the Retinoic Acid-Related Orphan Receptor α (RORα). mdpi.comnih.gov RORα is a nuclear receptor that functions as a transcription factor, regulating a wide array of genes involved in metabolism, development, and immune responses. mdpi.comnih.gov The binding of this compound to RORα is facilitated by its sulfate group, which forms additional hydrogen bonds with the ligand-binding domain of the receptor, resulting in a higher affinity compared to cholesterol. mdpi.comresearchgate.net This interaction can lead to the activation of RORα, although some studies suggest that this compound can also induce the expression of the RORα gene itself. nih.gov

RORα Activation of AMPK and Impact on Hepatic Lipid Accumulation

Upon activation by this compound, RORα can initiate a signaling cascade that impacts lipid metabolism in the liver. mdpi.com One of the key downstream effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.commdpi.com The activation of AMPK by the RORα pathway leads to the suppression of the hepatic liver X receptor α (LXRα). mdpi.com This, in turn, inhibits the expression of genes responsible for lipogenesis (the formation of fat), ultimately leading to a significant reduction in the accumulation of lipids in the liver. mdpi.commdpi.com

Inhibition of T-Cell Receptor Signaling and Lymphocyte Migration

This compound has been identified as a potent modulator of the immune system, specifically targeting T-cell functions. mdpi.comnih.gov It has been shown to inhibit T-cell receptor (TCR) signaling, a critical step in the activation of adaptive immune responses. nih.govnih.gov This inhibition occurs at a very early stage, interfering with the phosphorylation of CD3 ITAMs, which is a crucial initial event following TCR engagement. nih.gov The mechanism appears to involve the disruption of TCR multimers by displacing cholesterol, which is known to bind to the TCRβ subunit. nih.gov In fact, this compound binds to the TCRβ transmembrane region with an affinity that is reportedly 300-fold greater than that of cholesterol. mdpi.com

Furthermore, this compound can suppress T-cell activation by inhibiting the tyrosine phosphorylation of the CD3 subunit and inducing dysfunctional T-cell microvilli, which are important for TCR signal transduction. mdpi.comkoreascience.kr

Beyond TCR signaling, this compound also impedes lymphocyte migration. It achieves this by directly binding to the catalytic DHR2 domain of Dedicator of cytokinesis protein 2 (DOCK2) and inhibiting its guanine-exchange activity. mdpi.comfrontiersin.orgnih.gov DOCK2 is an essential activator of the small G protein Rac, which is crucial for lymphocyte migration and activation. mdpi.comfrontiersin.org By suppressing DOCK2-mediated Rac activation, this compound effectively hinders the movement of lymphocytes. mdpi.comfrontiersin.orgnih.gov

Activation of SREBP2 and Promotion of Cholesterol Synthesis

Paradoxically, while it can reduce hepatic lipid accumulation under certain conditions, this compound can also promote cholesterol biosynthesis through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2). medchemexpress.comnih.gov SREBP2 is a key transcription factor that controls the expression of genes involved in cholesterol synthesis and uptake. nih.govnih.gov

In the context of intestinal epithelial cells, this compound has been shown to bind to Niemann-Pick type C2 (NPC2) protein. medchemexpress.comnih.gov This interaction leads to the activation of SREBP2, which in turn upregulates the transcription of genes involved in cholesterol biosynthesis, such as HMGCS1 and FDFT1. medchemexpress.comnih.gov This mechanism is thought to be important for repairing a damaged intestinal mucosal barrier by increasing intracellular cholesterol levels. mdpi.comnih.gov

Enzyme Regulation and Activity Modulation

This compound exhibits significant regulatory effects on various enzymes, particularly those involved in blood coagulation and cholesterol metabolism. mdpi.comnih.gov

Inhibition of Serine Proteases: Thrombin, Plasmin, Factor XIIa, Factor Xa, Factor XIa

This compound has been demonstrated to be an inhibitor of several serine proteases within the coagulation and fibrinolysis cascades. nih.govresearchgate.net In vitro studies have shown that it can inhibit human thrombin in a non-competitive, allosteric manner. nih.gov It also demonstrates inhibitory activity against other key clotting factors, including Factor Xa and Factor XIa, as well as plasmin, a crucial enzyme in the breakdown of blood clots. nih.govresearchgate.net

Notably, this compound is a particularly potent inhibitor of Factor XIIa, the initial enzyme in the intrinsic pathway of coagulation. nih.govresearchgate.net However, it does not appear to inhibit Factor IXa. nih.govresearchgate.net

| Enzyme | IC50 (μM) | Efficacy (%) |

| Thrombin | 140.8 ± 21.8 | ~26.0 ± 6.6 |

| Factor Xa | ~85-250 | 94-100 |

| Factor XIa | ~85-250 | 94-100 |

| Plasmin | ~85-250 | 94-100 |

| Factor XIIa | ~17 | 60 |

| Factor IXa | No inhibition | - |

Impact on Cholesterol Synthesis Enzymes

This compound plays a role in regulating cholesterol homeostasis by directly influencing the activity of key enzymes in the cholesterol synthesis pathway. mdpi.com It has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting enzyme in the synthesis of cholesterol. mdpi.com By attenuating the activity of HMG-CoA reductase, this compound can effectively reduce the de novo synthesis of cholesterol. mdpi.com

Inhibition of 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR)

This compound (CS) plays a role in the regulation of cholesterol biosynthesis by targeting the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). mdpi.comresearchgate.net This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the cholesterol synthesis pathway. libretexts.org By inhibiting HMGCR, this compound can attenuate the endogenous production of cholesterol. mdpi.comdoi.orgahajournals.org This action is a key aspect of how the compound modulates cholesterol homeostasis within the body. researchgate.net The regulation of HMGCR is a complex process involving negative feedback from sterols, and the inhibitory action of this compound contributes to this intricate control system. nih.gov

Table 1: Research Findings on HMGCR Inhibition by this compound

| Finding | Description | Source(s) |

|---|---|---|

| Enzyme Target | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) | mdpi.comresearchgate.netdoi.org |

| Effect | Attenuates/blocks cholesterol biosynthesis | mdpi.comahajournals.org |

| Mechanism | Acts as an inhibitor of HMGCR, the rate-limiting enzyme in cholesterol synthesis | mdpi.comdoi.org |

| Physiological Relevance | Modulates cholesterol homeostasis | researchgate.net |

Inhibition of Lecithin-Cholesterol Acyltransferase (LCAT)

Table 2: Research Findings on LCAT Inhibition by this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Enzyme Target | Lecithin-Cholesterol Acyltransferase (LCAT) | mdpi.comresearchgate.net |

| Effect | Blocks/Inhibits the esterification of cholesterol | mdpi.comahajournals.orgnih.gov |

| Inhibitory Concentration | Activity inhibited at concentrations > 1 x 10⁻⁴ M | nih.gov |

| Mechanism Note | Inhibition was not eliminated by the addition of bovine serum albumin or CaCl₂ | nih.gov |

Steroidogenesis and Neurosteroid Biosynthesis

This compound is an important molecule in the biosynthesis of steroid hormones and neurosteroids. mdpi.comcaymanchem.com It functions as a direct precursor in these pathways, underscoring its central role in endocrine and neurological physiology. mdpi.comnih.gov

Precursor for Steroid Hormones

Cholesterol is the fundamental precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. libretexts.orgwikipedia.org this compound, as a sulfated derivative of cholesterol, serves as a major substrate and direct precursor for the production of sulfated steroid hormones, such as those produced in the adrenal glands. mdpi.comnih.gov Its availability can influence the rate of steroidogenesis. nih.gov The smooth endoplasmic reticulum of steroid-secreting cells is a primary site for many of the enzymatic reactions involved in converting cholesterol and its derivatives into active hormones. oup.com

Conversion to Pregnenolone (B344588) Sulfate by P450 Cholesterol Side Chain Cleavage Enzyme (P450scc)

A critical step in steroidogenesis is the conversion of cholesterol to pregnenolone. wikipedia.org this compound serves as a major substrate for a parallel reaction, being directly converted to pregnenolone sulfate. mdpi.com This conversion is catalyzed by the highly active mitochondrial cytochrome P450 cholesterol side-chain cleavage enzyme, commonly known as P450scc (or CYP11A1). mdpi.comwikipedia.orgresearchgate.net This enzymatic reaction occurs in steroidogenic tissues like the adrenal glands and gonads and represents a crucial step in the biosynthesis pathway of various steroid hormones. mdpi.com The P450scc enzyme system cleaves the side chain of the cholesterol molecule to produce pregnenolone, or in this case, pregnenolone sulfate from this compound. mdpi.comnih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGCR |

| Bovine serum albumin | - |

| Calcium chloride | CaCl₂ |

| Cholesterol | - |

| Dehydroepiandrosterone (B1670201) sulfate | DHEAS |

| Lecithin-cholesterol acyltransferase | LCAT |

| Mevalonate | - |

| P450 cholesterol side-chain cleavage enzyme | P450scc, CYP11A1 |

| Pancreatic elastase | - |

| Pregnenolone | - |

| Pregnenolone sulfate | - |

Sodium Cholesteryl Sulfate in Physiological Processes

Epidermal Differentiation and Barrier Function

The "cholesterol sulfate (B86663) cycle," a process involving the synthesis of cholesterol sulfate by the enzyme cholesterol sulfotransferase (SULT2B1b) and its subsequent desulfation back to cholesterol by steroid sulfatase (STS), is a potent regulator of epidermal differentiation, barrier function, and desquamation. nih.govnih.gov

Sodium cholesteryl sulfate is deeply involved in the process of keratinocyte differentiation, the maturation process of the main cell type in the epidermis. caymanchem.comcreative-biostructure.com The concentration of cholesterol sulfate and the activity of the enzyme responsible for its synthesis, cholesterol sulfotransferase, increase as keratinocytes differentiate. nih.gov Studies have shown that adding cholesterol sulfate to keratinocytes in culture or overexpressing the gene for SULT2B1b, which leads to increased cholesterol sulfate production, stimulates this differentiation process. nih.gov This highlights its role in the formation of the stratum corneum, the outermost layer of the epidermis. nih.gov The molecule is considered a differentiation marker because its formation is associated with the later phases of this cellular maturation. researchgate.net

Cholesterol sulfate influences the expression of genes that encode proteins essential for the cornified envelope, a key structure of the epidermal barrier. mdpi.com It works in concert with the AP-1 transcription factor to enhance the expression of genes for proteins like transglutaminase 1 (TGM1) and involucrin (B1238512). mdpi.com Furthermore, downregulation of SULT2B1b in keratinocytes, leading to decreased cholesterol sulfate levels, has been shown to reduce the expression of involucrin, a critical protein for skin barrier formation. nih.gov

The process of desquamation, or the shedding of the outermost layer of dead skin cells, is tightly regulated, and this compound plays a crucial inhibitory role. An accumulation of cholesterol sulfate in the stratum corneum can lead to hyperkeratosis, a thickening of this layer, due to the strengthening of corneodesmosomes, the structures that hold corneocytes together. researchgate.net

Research indicates that cholesterol sulfate can inhibit the activity of serine proteases that are responsible for the breakdown of these corneodesmosomes. researchgate.net By acting as a competitive inhibitor of these proteases, such as trypsin and chymotrypsin, cholesterol sulfate slows down the desquamation process. researchgate.netresearchgate.net This inhibitory action on the proteases involved in the dissolution of desmosomes is believed to be a key factor in the accumulation of the stratum corneum observed in conditions like recessive X-linked ichthyosis, where there is an excess of cholesterol sulfate. researchgate.net

This compound is a component of the lipid matrix in the stratum corneum, which is primarily composed of ceramides (B1148491), free fatty acids, and cholesterol. nih.govmdpi.com The ratio of cholesterol sulfate to cholesterol is critical for the proper structure and function of this lipid barrier. nih.govnih.gov

Table 1: Effect of this compound on Stratum Corneum Model Permeability

| Cholesterol Sulfate/Cholesterol Ratio | Effect on Lipid Packing | Impact on Permeability | Reference |

|---|---|---|---|

| High | Fluidizes sterol fraction, loosens lipid packing | Increased | mdpi.comnih.govresearchgate.net |

| Normal (decreasing toward outer SC) | Tightly packed | Optimal barrier function | nih.gov |

This compound has been shown to induce the expression of filaggrin, a key protein for skin barrier function. nih.gov Filaggrin plays a crucial role in aggregating the keratin (B1170402) filaments within corneocytes and is later broken down into components of the natural moisturizing factor (NMF), which helps to keep the skin hydrated. karger.com

Glucolipid Metabolism and Cholesterol Homeostasis

Beyond its critical functions in the skin, this compound is also a key player in systemic metabolic regulation, including glucose and lipid metabolism. nih.govmdpi.com

This compound participates in the regulation of cholesterol homeostasis through multiple mechanisms. caymanchem.comresearchgate.net As a more water-soluble form of cholesterol, it is involved in pathways of cholesterol excretion. researchgate.net

One of the primary ways it regulates cholesterol levels is by targeting key enzymes in the cholesterol synthesis pathway. researchgate.netmdpi.com It has been shown to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which is the rate-limiting enzyme in the synthesis of cholesterol. nih.gov By inhibiting this enzyme, cholesterol sulfate effectively attenuates the biosynthesis of new cholesterol. nih.gov

Furthermore, cholesterol sulfate can act as an endogenous ligand for the nuclear receptor RORα. nih.gov The activation of RORα by cholesterol sulfate leads to the activation of AMPK, which in turn suppresses the hepatic liver X receptor α (LXRα). nih.gov The inhibition of LXRα results in a decrease in the expression of genes responsible for lipid synthesis, significantly reducing the accumulation of lipids in the liver. nih.gov

Table 2: Mechanisms of Cholesterol Homeostasis Regulation by this compound

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | HMG-CoA Reductase | Attenuation of cholesterol biosynthesis | nih.gov |

| Nuclear Receptor Activation | RORα | Activation of AMPK, suppression of LXRα, and reduced expression of lipogenic genes | nih.gov |

| Cholesterol Transport | NPC2 Protein | Disruption of lysosomal cholesterol transport, activation of SREBP2, and promotion of cholesterol biosynthesis for cell repair | mdpi.commedchemexpress.com |

In certain contexts, such as in ulcerative colitis, cholesterol sulfate can also influence cholesterol homeostasis by interacting with the Niemann-Pick disease type C2 (NPC2) protein. mdpi.com By binding to NPC2, it can disrupt the transport of cholesterol within lysosomes, leading to the activation of sterol regulatory element-binding protein 2 (SREBP2). mdpi.commedchemexpress.com This, in turn, promotes cholesterol biosynthesis, which can aid in the repair of damaged intestinal epithelial cells. mdpi.com

Regulation of Glucose and Lipid Metabolism

This compound (SCS), the sodium salt of cholesterol sulfate (CS), is an important endogenous molecule in the regulation of systemic glucose and lipid balance. mdpi.comresearchgate.net Research indicates that CS plays a role in enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. mdpi.com This action is attributed to its ability to optimize mitochondrial bioenergetics within these cells. In experimental models of diabetes, CS has been shown to increase the mass and improve the function of β-cells. mdpi.com It achieves this by regulating the efficiency of mitochondria, leading to a reduction in the production of reactive oxygen species (ROS), an enhancement of the cells' antioxidant capacity, and a decrease in apoptosis. mdpi.com

Furthermore, CS is recognized as a natural ligand for the Retinoic acid-related orphan receptor alpha (RORα). mdpi.com RORα is a nuclear receptor that plays a part in controlling blood glucose homeostasis, insulin production, and insulin sensitivity, and is also associated with lipogenesis. mdpi.com As a natural ligand, CS has the potential to influence metabolic pathways regulated by RORα. mdpi.com

| Feature | Role of this compound |

| Pancreatic β-Cells | Enhances glucose-stimulated insulin secretion. mdpi.com |

| Mitochondrial Function | Optimizes mitochondrial bioenergetics, reduces ROS, and decreases apoptosis. mdpi.com |

| Nuclear Receptor Interaction | Acts as a natural ligand for RORα, influencing glucose and lipid metabolic pathways. mdpi.com |

Impact on Gluconeogenesis

A primary mechanism through which this compound regulates glucose metabolism is by directly inhibiting hepatic gluconeogenesis, the process of producing glucose in the liver. mdpi.comnih.govplos.org This inhibitory action is targeted at the liver-specific transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α). mdpi.comnih.govpitt.edu HNF4α is a critical regulator that governs the expression of key gluconeogenic enzymes, including Phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase). mdpi.compitt.edu

The activity of HNF4α is positively correlated with its level of acetylation. mdpi.com Cholesterol sulfate interferes with this process by inhibiting the acetylation of HNF4α and disrupting its transport into the nucleus, thereby suppressing its transcriptional activity and reducing hepatic gluconeogenesis. mdpi.comnih.gov This mechanism is linked to the deacetylase enzyme Sirtuin 1 (SIRT1). mdpi.com Genetic knockdown of SULT2B1b, the enzyme responsible for CS synthesis, leads to decreased SIRT1 expression. This, in turn, results in increased acetylation and activity of HNF4α. mdpi.com The physiological relevance of this pathway is underscored by the observation that the expression of SULT2B1b is induced during the metabolic shift from a fasted to a fed state, which aligns with the need to suppress glucose production after a meal. nih.gov

| Component | Function in Gluconeogenesis | Effect of Cholesterol Sulfate (CS) |

| Hepatocyte Nuclear Factor 4α (HNF4α) | Transcription factor that promotes the expression of gluconeogenic enzymes (PEPCK, G6Pase). mdpi.compitt.edu | Inhibits HNF4α activity by reducing its acetylation and nuclear transport. mdpi.comnih.gov |

| SULT2B1b | Enzyme that synthesizes CS from cholesterol. mdpi.com | Its product, CS, suppresses gluconeogenesis. nih.gov |

| Sirtuin 1 (SIRT1) | Deacetylase that can act on HNF4α. mdpi.com | CS synthesis promotes SIRT1 expression, leading to deacetylation and inhibition of HNF4α. mdpi.com |

| PEPCK & G6Pase | Key enzymes that carry out gluconeogenesis. mdpi.compitt.edu | Expression is suppressed due to the inhibition of HNF4α. mdpi.com |

Immune Response and T-Cell Modulation

This compound is a significant modulator of the immune system, described as an immunosuppressive natural lipid. mdpi.comnih.gov Its functions are particularly crucial in processes involving T-lymphocytes, including T-cell receptor signaling and immune cell migration. mdpi.comresearchgate.net For instance, CS can inhibit the proliferation of Th17 cells, a subset of T-cells, and decrease their production of the cytokine IL-17. mdpi.com A notable example of its localized immunosuppressive action is at the maternal-fetal interface, where it is produced first by maternal endometrial cells and later by placental trophoblasts to help prevent the rejection of the semi-allogeneic fetus. biorxiv.org

T-Cell Receptor Signaling

A central aspect of this compound's immunomodulatory role is its inhibition of T-cell receptor (TCR) signaling, a critical first step for the activation of most adaptive immune responses. nih.govresearchgate.netnih.gov The activation of a T-cell begins when its TCR recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule, initiating a signaling cascade. nih.gov CS directly interferes with this process by inhibiting the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 subunits of the TCR complex. nih.govresearchgate.net

The mechanism of inhibition involves a direct interaction with the TCR complex itself. glpbio.com Cholesterol is known to bind to the transmembrane region of the TCRβ subunit, a process that promotes the formation of TCR multimers or "nanoclusters" and enhances signaling. mdpi.comrupress.org Cholesterol sulfate competes for this same binding site but does so with an affinity that is approximately 300 times greater than that of cholesterol. mdpi.com By displacing cholesterol, CS disrupts the formation of TCR nanoclusters and the subsequent formation of the MHC:TCR complex. mdpi.comnih.govnih.govglpbio.com This disruption impairs the initiation of the signaling cascade. mdpi.com Furthermore, CS has been observed to cause dysfunction in T-cell microvilli, which are cellular protrusions vital for TCR signal transduction. mdpi.comnih.gov

| Molecule | Effect on T-Cell Receptor (TCR) Signaling |

| Cholesterol | Binds to TCRβ transmembrane region, promoting TCR clustering and enhancing signaling. mdpi.comrupress.org |

| This compound | Binds to the same TCRβ site with ~300x higher affinity, displacing cholesterol, disrupting TCR nanoclusters, and inhibiting signaling. mdpi.comnih.gov |

Immune Cell Migration

This compound significantly impedes the migration of immune cells. mdpi.comfrontiersin.org This effect is primarily achieved through its interaction with the Dedicator of cytokinesis protein 2 (DOCK2). mdpi.combiorxiv.orgfrontiersin.org DOCK2 is a guanine (B1146940) nucleotide exchange factor (GEF) that is predominantly expressed in hematopoietic cells and is essential for activating the small G protein Rac. mdpi.comfrontiersin.org Rac activation is a critical step for remodeling the actin cytoskeleton, which is necessary for cell migration. frontiersin.org

CS acts as an endogenous inhibitor of DOCK2. frontiersin.org It binds directly to the catalytic DHR-2 domain of DOCK2, which blocks its Rac-GEF activity. mdpi.combiorxiv.orgfrontiersin.org By preventing DOCK2-mediated Rac activation, CS effectively suppresses the migration and activation of lymphocytes. mdpi.comresearchgate.net This inhibitory action on immune cell trafficking is a key component of its immunosuppressive function. mdpi.com

Effect on Thymic Selection for T-Cells

This compound is an intrinsic regulator of thymocyte development, the process by which immature T-cells mature in the thymus. mdpi.comnih.govnih.gov This maturation involves thymic selection, where thymocytes are tested for their ability to recognize self-peptide-MHC complexes. Those that bind too weakly fail to receive survival signals (a lack of positive selection), while those that bind too strongly are eliminated to prevent autoimmunity (negative selection). nih.gov

Neuroprotective Effects and Brain Metabolism

This compound exhibits neuroprotective properties and plays a role in brain metabolism. mdpi.comnih.govtdl.org In vitro studies using the hippocampal cell line HT-22 have demonstrated that CS can protect neurons from cell death induced by excitotoxicity (glutamate) and mitochondrial dysfunction (rotenone). nih.govnih.gov A key aspect of this protection is its ability to counter oxidative stress. CS was found to decrease the collapse of the mitochondrial membrane potential and reduce the production of reactive oxygen species (ROS) following glutamate-induced stress. nih.govnih.gov The underlying neuroprotective mechanism may be linked to the activation of the pro-survival Akt/Bcl2 signaling pathway. nih.govnih.gov

In addition to its direct protective effects, CS influences the metabolism of astrocytes, which are crucial support cells in the brain. nih.gov It has been observed to increase mitochondrial phosphorylation, cellular ATP levels, and glycogen (B147801) stores in astrocytes. nih.govtdl.orgnih.gov Furthermore, within the brain, CS serves as a precursor for the synthesis of other important neurosteroids, including pregnenolone (B344588) sulfate and dehydroepiandrosterone (B1670201) (DHEA) sulfate. nih.govnih.gov

| Area of Impact | Observed Effects of this compound in Brain Cells |

| Neuroprotection | Attenuates glutamate- and rotenone-induced cell death in HT-22 hippocampal cells. nih.govnih.gov |

| Oxidative Stress | Decreases mitochondrial membrane potential collapse and reduces reactive oxygen species (ROS) production. nih.govnih.gov |

| Cell Signaling | Activates the pro-survival Akt/Bcl2 pathway. nih.govnih.gov |

| Astrocyte Metabolism | Increases mitochondrial phosphorylation, ATP levels, and glycogen content. nih.govtdl.orgnih.gov |

| Neurosteroid Synthesis | Serves as a substrate for pregnenolone sulfate and DHEA sulfate. nih.govnih.gov |

Reduction of Oxidative Stress

Cholesteryl sulfate demonstrates protective effects against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govshsmu.edu.cn Research has shown that CS can attenuate cell death induced by glutamate, a potent neurotoxin that can trigger oxidative stress. nih.gov

In experimental models, treatment with CS has been observed to decrease the production of total ROS that is typically elevated during glutamate-induced toxicity. nih.gov Furthermore, CS helps to preserve the levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by inhibiting its depletion in the face of oxidative challenge. nih.gov This protective mechanism against oxidative stress is a key aspect of its neuroprotective role. shsmu.edu.cn

Table 1: Effects of Cholesteryl Sulfate on Oxidative Stress Markers

| Parameter | Observation | Implication | Reference |

| Glutamate-Induced Cell Death | Attenuated by CS in a dose-dependent manner. | Neuroprotective effect. | nih.gov |

| Reactive Oxygen Species (ROS) | Decreased production in the presence of CS. | Reduction of cellular oxidative damage. | nih.gov |

| Glutathione (GSH) Levels | Inhibited glutamate-induced depletion. | Maintenance of antioxidant capacity. | nih.gov |

Maintenance of Mitochondrial Membrane Stability

The stability of the mitochondrial membrane is crucial for cellular health and energy production. Cholesteryl sulfate contributes to this stability, particularly under conditions of cellular stress. nih.govshsmu.edu.cn One of its notable functions is the attenuation of mitochondrial membrane potential collapse induced by glutamate. nih.gov The accumulation of cholesterol and its derivatives within mitochondrial membranes can impact membrane fluidity, which is a critical factor for mitochondrial function. csic.esnih.gov By functioning as a stabilizing agent within biological membranes, CS helps protect cells from damage. nih.govnih.gov This stabilizing role extends to red blood cells, where it protects against osmotic lysis. nih.gov

Increase in Energy Reserves

Cholesteryl sulfate has been shown to modulate brain energy metabolism, leading to an increase in cellular energy reserves. nih.govshsmu.edu.cn Studies conducted on primary astrocytes, a type of glial cell in the central nervous system, have demonstrated that CS treatment increases mitochondrial phosphorylation. nih.gov This enhancement of mitochondrial activity leads to a significant rise in the total content of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov In addition to boosting ATP levels, CS also increases the glycogen content in astrocytes, further contributing to the brain's energy stores. nih.gov

Table 2: Impact of Cholesteryl Sulfate on Astrocyte Energy Metabolism

| Metabolic Parameter | Effect of CS Treatment | Significance | Reference |

| Mitochondrial Phosphorylation | Increased | Enhanced efficiency of energy production. | nih.gov |

| Total ATP Content | Increased | Greater availability of cellular energy. | nih.gov |

| Glycogen Content | Increased | Larger energy reserves. | nih.gov |

Involvement in Neurosteroid Synthesis

Neurosteroids are steroids synthesized within the central nervous system that can modulate neuronal function. rrpharmacology.ru Cholesteryl sulfate is a key precursor in the biosynthesis of major neurosteroids. nih.govmdpi.com It serves as a direct substrate for the synthesis of pregnenolone sulfate and dehydroepiandrosterone (DHEA) sulfate. nih.gov The conversion of CS to pregnenolone sulfate is a critical step in steroid hormone production. mdpi.com This process begins with the transport of cholesterol into the mitochondria, where it is converted to pregnenolone. rrpharmacology.ru This pregnenolone can then be sulfated, or CS itself can be directly metabolized, contributing to the pool of neuroactive steroids that influence a wide range of neuronal functions. nih.govmdpi.com

Bone Metabolism

Cholesteryl sulfate has been identified as a beneficial regulator in bone metabolism. mdpi.comresearchgate.net Bone tissue is in a constant state of remodeling, a balance between bone resorption by osteoclasts and bone formation by osteoblasts. researchgate.net Research indicates that CS plays a role in inhibiting the differentiation of osteoclasts, the cells responsible for breaking down bone tissue. nih.gov

Studies using mouse models have shown that CS can protect against bone destruction in conditions such as lipopolysaccharide-induced bone loss and ovariectomy-mediated bone loss. nih.gov By suppressing osteoclast differentiation and survival, CS helps to maintain bone integrity. nih.gov The mechanism appears to involve the regulation of specific signaling pathways, such as the AMPK-Sirt1-NF-κB axis, independent of its known interaction with the RORα receptor in this context. nih.gov These findings suggest a therapeutic potential for CS in managing inflammatory bone diseases and postmenopausal osteoporosis. nih.gov

Sodium Cholesteryl Sulfate in Disease Pathophysiology and Research Models

Metabolic Disorders

The role of sodium cholesteryl sulfate (B86663) in metabolic regulation is complex, involving the modulation of glucose and lipid homeostasis. Its dysregulation is associated with several metabolic diseases.

Cholesterol sulfate is a key player in the pathophysiology of diabetes, influencing both insulin (B600854) secretion and glucose production.

Cholesterol sulfate (CS) has been shown to exert a protective effect on pancreatic β-cells, which are crucial for producing, storing, and releasing insulin. Research indicates that CS plays a dual role by preserving β-cell mass and maintaining their insulin secretion function. ncats.io Studies using streptozotocin-induced diabetic mouse models have demonstrated that CS can prevent diabetes. nih.gov The mechanisms behind this protection involve the stimulation of β-cell proliferation and safeguarding these cells from the damaging conditions associated with diabetes. nih.gov

CS enhances glucose-stimulated insulin secretion by optimizing the function of mitochondria within the β-cells. nih.gov It helps maintain the structural integrity of the mitochondrial membrane and improves the efficiency of oxidative phosphorylation, which in turn increases ATP production—a critical step for insulin release. nih.gov Furthermore, cholesterol sulfate helps mitigate cellular damage by reducing the production of reactive oxygen species (ROS) and enhancing the antioxidant capacity of β-cells, thereby decreasing apoptosis (programmed cell death). ncats.ionih.gov

Table 1: Research Findings on Sodium Cholesteryl Sulfate and Pancreatic β-Cell Function

| Research Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| STZ-Induced Diabetic Mice | CS prevented the onset of diabetes. | Stimulates β-cell proliferation and protects against deleterious processes. | nih.gov |

| In Vitro / In Vivo Studies | CS enhances glucose-stimulated insulin secretion. | Optimizes mitochondrial bioenergetics, increasing ATP production. | nih.gov |

| In Vitro / In Vivo Studies | CS reduces β-cell apoptosis. | Decreases reactive oxygen species (ROS) production and enhances antioxidant capacity. | nih.gov |

| Rodent Models | CS protects β-cells from apoptosis under stressful conditions. | Preserves functional β-cell mass. | researchgate.net |

This compound is a significant inhibitor of hepatic gluconeogenesis, the process of producing glucose in the liver, which is often dysregulated in diabetes. Both cholesterol sulfate (CS) and the enzyme that synthesizes it, cholesterol sulfotransferase SULT2B1b, have been shown to suppress this pathway. rsc.org

The primary mechanism involves the targeting of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor that controls the expression of major gluconeogenic genes. nih.govrsc.org CS inhibits the acetylation of HNF4α and interferes with its transport into the nucleus, thereby repressing the expression of genes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govrsc.org Research in mouse hepatoma cells and human primary hepatocytes confirmed that treatment with CS significantly inhibited forskolin-stimulated glucose production and reduced the mRNA expression of these key enzymes. rsc.orghmdb.ca Furthermore, transgenic overexpression of SULT2B1b in the liver of diet-induced obese mice led to an inhibition of hepatic gluconeogenesis and an alleviation of metabolic abnormalities. rsc.org This identifies the SULT2B1b/CS pathway as a negative feedback loop to control glucose metabolism. nih.gov

Table 2: Research Findings on this compound and Gluconeogenesis

| Research Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Mouse Hepatoma Cells (Hepa1-6) | CS inhibited forskolin-stimulated glucose production. | Suppressed expression of gluconeogenic enzymes G6pase and Pepck. | rsc.orghmdb.ca |

| Human Primary Hepatocytes | CS inhibited forskolin-responsive glucose production. | Suppressed expression of G6pase and Pepck genes. | hmdb.ca |

| Diet-Induced Obese & ob/ob Mice | Transgenic overexpression of SULT2B1b inhibited hepatic gluconeogenesis. | Targeted and inhibited the gluconeogenic activity of HNF4α. | rsc.org |

| Cell Cultures & Transgenic Mice | SULT2B1b and CS inhibit gluconeogenesis. | CS suppresses acetyl-CoA synthetase, leading to decreased acetylation and nuclear exclusion of HNF4α. | rsc.org |

Elevated plasma levels of cholesterol sulfate (CS) have been observed in patients with hypercholesterolemia. nih.govahajournals.org While the ratio of CS to total cholesterol remains similar to that in healthy individuals, the absolute concentration is significantly higher. nih.gov The role of this increase is an area of active investigation.

Emerging research suggests that the sulfonation of cholesterol may be a dominant metabolic pathway for cholesterol in hypercholesterolemic states, with evidence pointing to the gut microbiota's critical role. rsc.org In hypercholesterolemic mice, serum and fecal levels of CS were significantly higher than total bile acid levels. rsc.org The deletion of gut microbiota in these models led to an increase in total cholesterol and a decrease in CS levels, indicating that intestinal bacteria, particularly of the genus Bacteroides, are essential contributors to cholesterol sulfonation. rsc.org This suggests that microbial conversion of cholesterol to CS is a vital pathway for cholesterol metabolism. rsc.org

Additionally, because CS is found in atherosclerotic lesions and can support platelet adhesion, its elevated levels in hypercholesterolemia may contribute to the prothrombotic potential associated with atherosclerosis. ahajournals.org

Table 3: Research Findings on this compound and Hypercholesterolemia

| Subject/Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Human Patients | Plasma CS concentrations are significantly higher in hypercholesterolemia. | CS is associated with conditions of aberrant cholesterol metabolism. | nih.gov |

| Hypercholesterolemic Mice | Sulfonation is a main metabolic pathway for cholesterol, dominating over bile acid synthesis. | Suggests an alternative pathway for cholesterol disposal. | rsc.org |

| Pseudo-Germ-Free Mice | Gut microbiota deletion increased total cholesterol and decreased CS levels. | Intestinal bacteria (Bacteroides) are crucial for cholesterol-to-CS conversion. | rsc.org |

| Human Platelets / Whole Blood | CS is a substrate for platelet adhesion. | Elevated CS in hypercholesterolemia may contribute to the prothrombotic risk in atherosclerosis. | ahajournals.org |

The dysregulation of cholesterol sulfation is known to affect the severity of nonalcoholic fatty liver disease (NAFLD). nih.gov While cholesterol itself contributes to the pathophysiology of NAFLD, specific sulfated cholesterol metabolites have been shown to have protective effects in research models.

One such metabolite, 5-cholesten-3β,25-diol 3-sulfate (25HC3S), has demonstrated the ability to decrease lipid accumulation in diet-induced NAFLD mouse models. nih.gov Research has shown that 25HC3S administration improves HFD-induced insulin resistance and reduces hepatic lipid accumulation. nih.gov The mechanism involves the inhibition of the Liver X receptor α (LXRα)/Sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway. nih.govmdpi.com By suppressing this pathway, 25HC3S downregulates key enzymes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase 1 (ACC1). nih.gov Furthermore, 25HC3S treatment significantly reduced hepatic inflammation by decreasing the mRNA levels of tumor necrosis factor (TNF) and interleukin 1 α/β. nih.gov These findings suggest that oxysterol sulfation is a protective regulatory pathway against lipid accumulation and inflammation in the liver. nih.govmdpi.com

Table 4: Research Findings on Sulfated Cholesterol Metabolites and NAFLD

| Research Model | Compound | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| High-Fat Diet (HFD) Induced NAFLD Mice | 5-cholesten-3β,25-diol 3-sulfate (25HC3S) | Long-term treatment decreased hepatic lipid accumulation and improved insulin resistance. | Suppressed the LXRα/SREBP-1c signaling pathway, reducing lipogenesis. | nih.gov |

| HFD-Induced NAFLD Mice | 5-cholesten-3β,25-diol 3-sulfate (25HC3S) | Reduced hepatic inflammation. | Decreased mRNA levels of inflammatory cytokines TNF and IL-1α/β. | nih.gov |

| Overexpression of SULT2B1b in HFD-fed Mice | Endogenous Oxysterol Sulfates | Increased oxysterol sulfate formation lowered circulating and hepatic lipid levels. | Inhibition of the LXRα/SREBP-1c signaling pathway. | mdpi.com |

Diabetes Mellitus

Skin Diseases

In dermatology, this compound is recognized for its crucial role in maintaining the structure and function of the epidermis. An imbalance in its metabolism is the direct cause of the genetic skin disorder X-linked ichthyosis (XLI). This condition arises from a deficiency in the enzyme steroid sulfatase (STS), which is responsible for converting cholesterol sulfate back into cholesterol.

In healthy skin, a "cholesterol sulfate cycle" operates where cholesterol is sulfated by the enzyme SULT2B1b in the lower epidermis, and then desulfated by STS in the outer stratum corneum. ncats.io This cycle is a potent regulator of epidermal differentiation, permeability barrier function, and desquamation (skin shedding). ncats.io Cholesterol sulfate itself functions as a signaling molecule that stimulates keratinocyte differentiation. medchemexpress.com

In XLI, the deficiency of STS leads to a massive accumulation of cholesterol sulfate in the stratum corneum, where levels can exceed 10% of the total lipid mass. ncats.io This excess has several pathological consequences: it disrupts the organization of the lamellar lipids that form the skin's permeability barrier and inhibits the proteolysis of corneodesmosomes (the protein structures that hold skin cells together), leading to the characteristic scaling and dry skin of the disease.

Table 5: Role of this compound in Skin and X-Linked Ichthyosis

| Context | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Normal Epidermis | A "cholesterol sulfate cycle" regulates skin function. | Cholesterol is sulfated by SULT2B1b and desulfated by STS to control differentiation and barrier function. | ncats.io |

| Keratinocyte Culture | Cholesterol sulfate stimulates keratinocyte differentiation. | Acts as a transcriptional regulator. | medchemexpress.com |

| X-Linked Ichthyosis (XLI) | Deficiency of steroid sulfatase (STS) enzyme. | Prevents the conversion of cholesterol sulfate back to cholesterol, causing its accumulation. | ncats.io |

| XLI Pathophysiology | Excess cholesterol sulfate impairs skin barrier and desquamation. | Inhibits serine proteases required for corneodesmosome breakdown, leading to retained, scaly skin. | ncats.io |

X-Linked Ichthyosis (XLI)

X-linked ichthyosis (XLI) is a genetic skin disorder characterized by the accumulation of dry, polygonal scales on the skin's surface. nih.govdermnetnz.org This condition is a direct consequence of disruptions in the metabolism of cholesterol sulfate.

Role of Steroid Sulfatase Gene Deletion/Mutation